molecular formula C10H12O3 B1619103 Methyl (p-tolyloxy)acetate CAS No. 38768-63-7

Methyl (p-tolyloxy)acetate

Cat. No.: B1619103
CAS No.: 38768-63-7
M. Wt: 180.2 g/mol
InChI Key: BUKHBVPVKOXGSO-UHFFFAOYSA-N
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Description

Methyl (p-tolyloxy)acetate (CAS: 67028-40-4) is an ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Structurally, it consists of a p-tolyloxy group (4-methylphenoxy) linked to an acetate moiety with a methyl ester. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its synthesis typically involves coupling reactions between p-tolylboronic acid and methyl 2-hydroxyphenylacetate derivatives under copper catalysis , or acid-catalyzed epoxide ring-opening reactions . Key physical properties include a refractive index of 1.499–1.505 and a specific gravity of 1.075–1.083 .

Properties

IUPAC Name

methyl 2-(4-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-3-5-9(6-4-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKHBVPVKOXGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345114
Record name Methyl (p-tolyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38768-63-7
Record name Methyl (p-tolyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl (p-tolyloxy)acetate can be synthesized through various methods. One common synthetic route involves the esterification of p-tolyloxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl (p-tolyloxy)acetate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions include p-tolyloxyacetic acid, p-tolyloxyethanol, and various substituted derivatives .

Scientific Research Applications

Methyl (p-tolyloxy)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations, often involves this compound.

    Industry: It is widely used in the flavors and fragrances industry due to its pleasant fruity odor.

Mechanism of Action

The mechanism of action of methyl (p-tolyloxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for esterases, leading to the formation of p-tolyloxyacetic acid. This process can influence various metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Varying Alkyl Groups
Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl (p-tolyloxy)acetate C₁₁H₁₄O₃ 194.23 Refractive index: 1.499–1.506; used in flavoring agents .
Allyl (3-methylbutoxy)acetate C₁₀H₁₆O₃ 200.23 Reacts with oxidizing agents; used in polymer synthesis .
2-Oxo-1-(p-tolyloxy)pentan-3-yl acetate C₁₄H₁₈O₄ 262.28 Colorless oil; synthesized via acid-catalyzed epoxide opening .

Key Differences :

  • Solubility & Reactivity : Methyl esters (e.g., Methyl (p-tolyloxy)acetate) generally exhibit higher volatility and lower boiling points compared to ethyl or allyl esters due to shorter alkyl chains .
  • Applications : Ethyl derivatives are preferred in food flavoring (FEMA 3157) , while allyl esters are utilized in polymer chemistry .
Derivatives with Modified Aromatic Substituents

A Cambridge Structural Database (CSD) search identified seven analogs of ethyl 2-(p-tolyloxy)acetate, including:

Ethyl 4-[1-(4-bromophenyl)-3-methyl-5-oxo-1,2,4-triazol-4-yliminomethyl]phenoxyacetate (EKEYEY): Bromine substitution enhances electrophilic reactivity, useful in heterocyclic synthesis .

Diethyl 3,3-bis{3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]acryloyl}pentanedioate (JUMJEI) : Extended conjugated system increases UV absorption; applied in photochemical studies .

Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (WIHDEY) : Coumarin-based derivative with fluorescence properties .

Comparative Analysis :

  • Bioactivity : Compounds like N-Methyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (melting point: 99.1–100.9°C) exhibit antimycobacterial activity, highlighting the role of acetamide groups in drug design .
  • Thermal Stability : this compound derivatives with bulky substituents (e.g., tert-butyl groups) show higher melting points (e.g., 129.1–130.0°C for 12e ) compared to unsubstituted analogs.
Acetamide vs. Ester Analogues
Compound Functional Group Melting Point (°C) Key Applications
This compound Ester Not reported Synthetic intermediate
N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12d) Acetamide 113.7–115.5 Proteasome inhibition

Structural Impact :

  • Acetamide derivatives exhibit higher polarity and lower volatility than esters, making them suitable for aqueous-phase biological assays .
  • Ester groups are more hydrolytically labile, limiting their use in prolonged drug delivery systems.

Biological Activity

Methyl (p-tolyloxy)acetate, also known as 4-methylphenoxyacetic acid methyl ester, is a chemical compound with the molecular formula C10H12O3C_{10}H_{12}O_3 and a CAS number of 38768-63-7. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article will delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its fruity odor and is primarily used as a flavoring agent in food and fragrance industries. Its structure features a methoxy group attached to a p-tolyl group, which contributes to its functional properties.

PropertyValue
Molecular FormulaC10H12O3C_{10}H_{12}O_3
Molecular Weight180.20 g/mol
Boiling Point230 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. Research indicates that this compound exhibits inhibitory effects against various bacteria and fungi. For instance, a study demonstrated that this compound could enhance the susceptibility of drug-resistant bacteria to antibiotics, suggesting its potential as an adjuvant in antimicrobial therapy .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that at lower concentrations, the compound exhibited minimal cytotoxic effects. However, higher concentrations resulted in increased cell mortality, indicating a dose-dependent relationship .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations of 100 µg/mL and above, highlighting its potential use in formulations targeting resistant strains .
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay involving human lung cancer cells (A549), this compound was tested at various concentrations. The IC50 value was determined to be approximately 250 µg/mL, indicating moderate cytotoxicity that warrants further investigation for potential therapeutic applications .

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, preliminary research suggests that it may disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (p-tolyloxy)acetate
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Methyl (p-tolyloxy)acetate

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